pirimiphos-methyl-oxon

Description

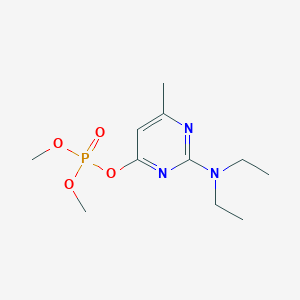

Structure

3D Structure

Properties

IUPAC Name |

[2-(diethylamino)-6-methylpyrimidin-4-yl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O4P/c1-6-14(7-2)11-12-9(3)8-10(13-11)18-19(15,16-4)17-5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBHUVHLWZEFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=O)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organophosphate Insecticide Metabolism

Pirimiphos-methyl-oxon is formed from its parent compound, pirimiphos-methyl (B1678452), through a metabolic process known as oxidative desulfuration. neptjournal.com Pirimiphos-methyl itself is a phosphorothioate (B77711), characterized by a phosphorus-sulfur double bond (P=S). chemservice.com For many organophosphorus insecticides of this type, the parent compound is not the primary toxic agent. neptjournal.comnih.gov Instead, it requires metabolic activation within the target organism to exert its full effect. neptjournal.com

This bioactivation occurs mainly in the liver, where cytochrome P450 (CYP) enzymes catalyze the replacement of the sulfur atom with an oxygen atom, converting the P=S group to a P=O (phosphoryl) group. frontiersin.orgnih.govjst.go.jp This conversion transforms pirimiphos-methyl into its more potent oxygen analog, or "oxon," which is this compound. neptjournal.comfrontiersin.org This transformation is a critical step, as the oxon form is a significantly more powerful inhibitor of key enzymes compared to the original thiono- (or thio-) form. frontiersin.orgaaem.pl

The process can be summarized as follows:

Parent Compound: Pirimiphos-methyl [O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate]

Metabolic Process: Oxidative desulfuration (mediated by CYP enzymes)

Metabolite: this compound [[2-(Diethylamino)-6-methylpyrimidin-4-yl] dimethyl phosphate]

This metabolic pathway is a hallmark of many organothiophosphate insecticides, where the formation of the oxon analog is the key activation step. neptjournal.com

Role As a Bioactive Metabolite in Environmental and Biological Systems

The primary biochemical function of pirimiphos-methyl-oxon is the potent inhibition of the enzyme acetylcholinesterase (AChE). nih.govfrontiersin.orgoecd.org AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) in synaptic clefts. neptjournal.comaaem.pl

By binding to and phosphorylating a serine residue in the active site of AChE, this compound inactivates the enzyme. frontiersin.orgnih.gov This inhibition is much more potent than that caused by the parent compound, pirimiphos-methyl (B1678452). aaem.pl The inactivation of AChE leads to an accumulation of acetylcholine at nerve endings, causing continuous stimulation of cholinergic receptors, which underlies its insecticidal action. neptjournal.comaaem.ploecd.org Besides AChE, other esterases like butyrylcholinesterase (BChE) and some carboxylesterases are also targets for inhibition by the oxon metabolite. frontiersin.orgresearchgate.net

From an environmental perspective, this compound is considered a metabolite and a potential contaminant in food and environmental studies. chemservice.com However, some research indicates that the oxon metabolite may not be a major degradate in certain environmental matrices. For instance, one report noted it was not identified as a significant degradate in an environmental fate database for soil and water systems. regulations.gov The parent compound, pirimiphos-methyl, is susceptible to rapid degradation through photolysis. fao.org The stability and persistence of this compound can vary depending on the specific environmental conditions.

Historical and Current Research Significance of Pirimiphos Methyl Oxon

Oxidative Desulfuration as the Primary Metabolic Pathway

The conversion of pirimiphos-methyl to its oxygen analog, this compound, is a key bioactivation step. neptjournal.com This transformation involves the replacement of a sulfur atom with an oxygen atom, a process known as oxidative desulfuration. neptjournal.comresearchgate.net While pirimiphos-methyl itself has insecticidal properties, its oxon form is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate insecticides. neptjournal.comwho.intinchem.org The formation of this oxygen analog is therefore critical to the compound's toxic action. neptjournal.com

Role of Cytochrome P450 Enzymes in Pirimiphos-methyl Conversion

The metabolic conversion of pirimiphos-methyl to this compound is mediated by the cytochrome P450 (CYP) enzyme system. neptjournal.comresearchgate.net These enzymes are a diverse group of proteins that play a central role in the metabolism of a wide range of foreign compounds, including pesticides. neptjournal.comcypex.co.uk

Specific isoforms of cytochrome P450 have been identified as being particularly important in the metabolism of pirimiphos-methyl. In insect species, such as the major malaria vector Anopheles gambiae, CYP6P3 has been shown to be involved in the metabolic activation of pirimiphos-methyl. nih.govlstmed.ac.uk Studies have demonstrated that CYP6P3 can generate both the active this compound and an inactive cleavage product. nih.govlstmed.ac.uk This highlights the dual role of this enzyme in both bioactivation and detoxification pathways. Other P450s, such as CYP6M2, have also been implicated in the metabolism of pirimiphos-methyl in insects. cypex.co.uknih.gov

The conversion of the P=S (thion) group in pirimiphos-methyl to a P=O (oxon) group is an oxidative process catalyzed by cytochrome P450 enzymes. neptjournal.com This reaction involves the formation of an unstable intermediate through oxidative desulfuration. neptjournal.com While the precise details of the mechanism are complex, it is understood that the sulfur atom binds to the oxygen activated by the CYP enzyme, leading to the exchange. neptjournal.com

Specificity of CYP Isoforms (e.g., CYP6P3) in Metabolic Activation

Biochemical Conditions and Cofactor Requirements for In Vitro Metabolism

In vitro studies of pirimiphos-methyl metabolism require specific biochemical conditions to mimic the physiological environment. These experiments typically utilize subcellular fractions, such as liver microsomes, which are rich in cytochrome P450 enzymes. unit.nojst.go.jp The presence of cofactors is essential for the enzymatic activity of CYPs. The most critical cofactor is NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which provides the reducing equivalents necessary for the P450 catalytic cycle. cypex.co.uk The inclusion of an NADPH-generating system in the incubation mixture is a standard practice in these assays. cypex.co.uk

Comparative Metabolic Studies in Diverse Biological Systems

The metabolism of pirimiphos-methyl has been investigated in various organisms, revealing both similarities and differences in the metabolic pathways and the enzymes involved.

Enzymatic Biotransformation in Insect Species

In insects, the metabolism of pirimiphos-methyl is a critical factor in both its efficacy as an insecticide and the development of resistance. oup.com As mentioned, cytochrome P450 enzymes, particularly isoforms like CYP6P3 in Anopheles gambiae, play a significant role in metabolizing pirimiphos-methyl. nih.govlstmed.ac.ukoup.com Research has shown that elevated levels of these P450s are often associated with insecticide resistance. nih.govlstmed.ac.uk

Studies using recombinant P450s have provided detailed insights into the metabolic capabilities of specific enzymes. For instance, CYP6P3 from An. gambiae has been shown to produce both the toxic oxon form and a detoxified, inactive product from pirimiphos-methyl. nih.govlstmed.ac.uk This dual functionality underscores the complex role of these enzymes in insect toxicology. The table below summarizes the metabolic activity of a specific insect P450 enzyme on pirimiphos-methyl.

| Enzyme | Organism | Substrate | Metabolites Identified | Reference |

| CYP6P3 | Anopheles gambiae | Pirimiphos-methyl | This compound, 2-diethylamino-6-hydroxy-4-methylpyrimidine | nih.govlstmed.ac.uk |

This table illustrates the specific metabolic products generated by a key cytochrome P450 enzyme in a major malaria vector, highlighting its role in both the activation and detoxification of pirimiphos-methyl.

Metabolic Pathways in Model Organisms (e.g., aquatic invertebrates, avian species)

The metabolism of pirimiphos-methyl has been investigated in various non-target organisms to understand its potential ecological impact.

Aquatic Invertebrates: In aquatic invertebrates, pirimiphos-methyl can be metabolized through oxidative and hydrolytic pathways. Studies on mosquito species, such as Anopheles gambiae and Anopheles funestus, which are vectors for malaria, have shed light on these metabolic routes. Cytochrome P450 enzymes (P450s) play a crucial role in the metabolism of organophosphate insecticides like pirimiphos-methyl. nih.govlstmed.ac.uk

Research has shown that certain P450s, for instance CYP6P3 in Anopheles gambiae, can metabolize pirimiphos-methyl. This process can lead to the formation of two key products:

This compound: This is the activated, more toxic form of the insecticide, created through oxidative desulfuration. This bioactivation step is a critical aspect of its insecticidal activity. nih.govlstmed.ac.uk

2-diethylamino-6-hydroxy-4-methylpyrimidine: This is an inactive metabolite resulting from the oxidative cleavage of the phosphate (B84403) ester bond. nih.govlstmed.ac.uk

Avian Species: In birds, the metabolism of pirimiphos-methyl also involves several enzymatic processes. The liver is a primary site for this biotransformation. jst.go.jp Avian species can metabolize organophosphates through oxidation, which can lead to the formation of the more toxic oxon derivative. jst.go.jp

However, the activity of enzymes responsible for hydrolyzing these toxic oxons, such as paraoxonase (PTE), can be significantly lower in birds compared to mammals. jst.go.jp For instance, studies have shown that the hydrolytic activity against pirimiphos-methyl oxon is low in several avian species, which could contribute to a higher susceptibility to the toxic effects of the oxon metabolite. jst.go.jp

Metabolism studies in laying hens have shown that pirimiphos-methyl is extensively metabolized. fao.org When hens were fed with pirimiphos-methyl, the parent compound was found in fat and egg yolk, while the major residues in liver, egg yolk, and egg albumen were its metabolites. fao.org This indicates that while bioaccumulation of the parent compound occurs to some extent, metabolic degradation is a significant process. fao.orginchem.org The primary metabolic transformations include hydrolysis of the phosphate ester, de-ethylation of the diethylamino group, and oxidation of the phosphorothioate (B77711) to the phosphate (oxon). fao.org

The following table summarizes the key metabolic transformations of pirimiphos-methyl in these model organisms.

| Organism Group | Key Metabolic Process | Resulting Metabolites | Significance |

| Aquatic Invertebrates | Oxidative desulfuration by P450 enzymes | This compound (active) | Bioactivation to a more toxic form |

| Oxidative cleavage by P450 enzymes | 2-diethylamino-6-hydroxy-4-methylpyrimidine (inactive) | Detoxification pathway | |

| Avian Species | Oxidation of phosphorothioate | This compound (active) | Formation of the toxic oxon derivative |

| Hydrolysis of the phosphate ester | Pyrimidinol metabolites (e.g., R46382, R35510, R4039) | Detoxification and excretion | |

| De-ethylation of the N-diethyl group | De-ethylated metabolites | Detoxification pathway |

Identification of Inactive Metabolites of Pirimiphos-methyl

The biotransformation of pirimiphos-methyl results in several inactive metabolites, which are crucial for the detoxification and elimination of the compound from the body. fao.orgfao.org The primary routes leading to these inactive products are hydrolysis and N-dealkylation. fao.org

In both plants and animals, the main inactive metabolites are pyrimidinol compounds. fao.org These are formed through the hydrolysis of the phosphorothioate group, which cleaves the bond between the phosphorus atom and the pyrimidine (B1678525) ring. fao.orgfao.org

The key inactive metabolites identified are:

R46382 (2-diethylamino-6-methylpyrimidin-4-ol): This is a major hydroxypyrimidine metabolite formed by the hydrolysis of pirimiphos-methyl. fao.org

R35510 (2-ethylamino-6-methylpyrimidin-4-ol): This metabolite results from the hydrolysis and the loss of one ethyl group from the diethylamino side chain. fao.orgfao.org

R4039 (2-amino-6-methylpyrimidin-4-ol): This is formed after the loss of both ethyl groups from the side chain, followed by hydrolysis. fao.org

In animal metabolism studies, particularly in rats, these pyrimidinol metabolites were found to be the main components excreted in urine. fao.org For instance, at a lower dose, R35510 was the major urinary metabolite. fao.org

Another metabolite, desethyl-pirimiphos-methyl (R36341) , is formed by the loss of one N-ethyl group from the parent compound without the hydrolysis of the phosphate ester bond. fao.org While this is a step in the degradation pathway, the primary inactive products are the hydroxypyrimidines.

The table below details the identified inactive metabolites of pirimiphos-methyl.

| Metabolite Code | Chemical Name | Formation Pathway |

| R46382 | 2-diethylamino-6-methylpyrimidin-4-ol | Hydrolysis of the phosphorothioate group |

| R35510 | 2-ethylamino-6-methylpyrimidin-4-ol | Hydrolysis and N-de-ethylation |

| R4039 | 2-amino-6-methylpyrimidin-4-ol | Hydrolysis and complete N-de-ethylation |

| R36341 | O-2-ethylamino-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate | N-de-ethylation of the parent compound |

Mechanism of Acetylcholinesterase (AChE) Inhibition

The principal mechanism of toxicity for this compound, like other organophosphate oxons, is the inhibition of acetylcholinesterase (AChE). nih.govoecd.orgpublications.gc.ca AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses, which terminates the nerve signal. nih.gov

This compound acts as an irreversible inhibitor of AChE by covalently modifying the enzyme's active site. nih.govservice.gov.uk The active site of AChE contains a catalytic triad, with a key serine residue that is essential for its hydrolytic activity. torvergata.it The phosphorus atom of this compound is electrophilic and reacts with the hydroxyl group of this serine residue. nih.govfrontiersin.orgtum.de This reaction results in the formation of a stable, phosphorylated enzyme complex, with the concurrent release of the pyrimidinol leaving group. publications.gc.canih.gov

The bond formed between the organophosphate and the serine residue is exceptionally stable, and the rate of spontaneous hydrolysis (dephosphorylation) is extremely slow, often measured in hours or days. nih.govservice.gov.uk For this reason, the inhibition is classified as functionally irreversible, as the recovery of enzymatic function depends primarily on the synthesis of new AChE molecules rather than the reactivation of the inhibited enzyme. oecd.orgservice.gov.uk This stable phosphorylation effectively prevents the enzyme from binding to and hydrolyzing its natural substrate, acetylcholine. nih.gov

The inactivation of AChE leads to a significant disruption of normal cholinergic neurotransmission. With the primary mechanism for its removal disabled, acetylcholine accumulates in the synaptic cleft and at neuromuscular junctions. nih.govfrontiersin.orgoecd.orgaaem.pl This buildup results in the excessive and prolonged stimulation of both muscarinic and nicotinic cholinergic receptors located in the central and peripheral nervous systems. nih.govtum.deaaem.pl

Continuous receptor stimulation disrupts normal nerve impulse transmission, leading to a state often described as a cholinergic crisis. nih.govfrontiersin.org This overstimulation affects virtually every organ innervated by the cholinergic system. oecd.org While the development of tolerance can occur with chronic exposure, partly due to a decrease in cholinergic receptor density, the acute effect is characterized by hyperactivity of cholinergic pathways. service.gov.uk

Irreversible Phosphorylation of the Active Site Serine Residue

Interaction with Butyrylcholinesterase (BChE) and Other Esterases

This compound does not exclusively target AChE. It also interacts with other serine esterases present in the body, most notably butyrylcholinesterase (BChE). frontiersin.orgtum.deaaem.pl

Butyrylcholinesterase, also known as pseudocholinesterase, is found predominantly in blood plasma and the liver and also becomes a target for phosphorylation and inhibition by pirimiphos-methyl and its oxon. frontiersin.orgtum.deaaem.pl While both AChE and BChE are inhibited, their sensitivity and the kinetics of inhibition can differ.

Research quantifying the inhibitory potency of this compound against human AChE has determined a bimolecular inhibition rate constant (kᵢ). This constant reflects how efficiently the inhibitor inactivates the enzyme. In contrast, studies on BChE have sometimes used the parent compound, pirimiphos-methyl, and measured the IC₅₀, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | Enzyme | Parameter | Value | Source |

|---|---|---|---|---|

| This compound | Human AChE | kᵢ (M⁻¹min⁻¹) | 2.81 | nih.gov |

| Pirimiphos-methyl | Immobilized BChE | IC₅₀ (µM) | 50 | mdpi.com |

The lower specificity of BChE compared to AChE can sometimes result in higher inhibition by certain organophosphates. torvergata.it However, a direct comparison of potency for this compound is complex without matched kinetic data. Generally, both enzymes are considered significant targets of the compound in vivo. aaem.pl

The body possesses other esterases, beyond AChE and BChE, that can interact with organophosphates. These non-target esterases, particularly A-esterases (phosphotriesterases) and carboxylesterases (CbE), play a significant role in detoxification. bioone.orgtandfonline.com

Comparative Inhibition Kinetics and Potency

Structure-Activity Relationship (SAR) Analysis for Cholinesterase Inhibition Potency

The potency of an organophosphate inhibitor is highly dependent on its chemical structure. Key features influencing inhibitory activity include the nature of the alkyl groups attached to the phosphorus atom and the characteristics of the leaving group. oecd.orgnih.gov

For this compound, the key structural components are:

A dimethyl phosphoryl group: Organophosphates with dimethyl groups often exhibit different inhibition, reactivation, and "aging" kinetics compared to those with diethyl groups. scispace.com

A substituted pyrimidine leaving group: The leaving group's structure and electronic properties are crucial for the initial binding to the AChE active site and for the subsequent phosphorylation step.

By comparing the inhibition constant (kᵢ) of this compound with other organophosphates, its relative potency can be assessed.

| Compound | kᵢ (M⁻¹min⁻¹) | Phosphoryl Group | General Leaving Group Type |

|---|---|---|---|

| This compound | 2.81 | Dimethyl | Substituted Pyrimidine |

| Malaoxon (B1675925) | 4.74 | Dimethyl | Aliphatic Carboxylate |

| Paraoxon-methyl | 11.3 | Dimethyl | Substituted Phenyl |

| Chlorpyrifos-oxon | 269 | Diethyl | Substituted Pyridine |

| Paraoxon-ethyl | 33.0 | Diethyl | Substituted Phenyl |

| Data sourced from Worek et al., 2020. nih.gov |

From the table, it is evident that this compound is a potent inhibitor, although its kᵢ value is lower than that of other common organophosphate oxons like malaoxon and paraoxon-methyl. nih.gov The diethyl analogues, such as chlorpyrifos-oxon and paraoxon-ethyl, generally show higher inhibition constants than their dimethyl counterparts. nih.gov This structure-activity analysis highlights how subtle changes in the molecular structure—such as the type of alkyl group on the phosphorus or the nature of the leaving group—can lead to significant differences in the potency of cholinesterase inhibition. oecd.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. springernature.com For organophosphate pesticides like this compound, QSAR studies are instrumental in predicting their toxicity and inhibitory potency against acetylcholinesterase. springernature.comnih.gov These models are built upon the principle that the structural and physicochemical properties of a molecule determine its biological effects.

Research in this area often involves developing models for a series of related organophosphorus compounds to understand the key molecular features driving their activity. nih.govnih.gov Both 2D and 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), are employed. nih.gov These approaches help in designing new pesticide candidates with high insecticidal activity but lower toxicity to non-target organisms. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of organophosphate compounds with known acetylcholinesterase inhibitory activities (often expressed as IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

Key molecular descriptors that have been found to be significant in QSAR models for organophosphate toxicity include molecular size, shape, and electrostatic properties. jst.go.jp These factors are crucial as they govern the transport of the molecule to the target site and its interaction with the enzyme. jst.go.jp

Below is an illustrative data table of molecular descriptors that could be used in a QSAR model for a series of organophosphate compounds, including this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted pIC50 |

| This compound | 289.26 | 2.9 | 95.7 | 7.5 |

| Chlorpyrifos-oxon | 334.58 | 4.1 | 83.5 | 8.1 |

| Paraoxon-methyl | 261.19 | 1.98 | 83.5 | 6.8 |

| Malaoxon | 314.28 | 1.47 | 108.0 | 5.9 |

Note: The pIC50 values in this table are representative and for illustrative purposes to demonstrate the type of data used in QSAR studies.

Molecular Docking Simulations of Enzyme-Ligand Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. nih.gov In the case of this compound, docking simulations are used to model its interaction with the active site of acetylcholinesterase. nih.gov These simulations provide valuable insights into the binding mode, the key amino acid residues involved in the interaction, and the binding affinity.

The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge, which is lined with aromatic amino acid residues. mdpi.com The catalytic triad, composed of serine, histidine, and glutamate (B1630785) residues, is situated within this active site. mdpi.com Organophosphates like this compound act by covalently modifying the catalytic serine residue, leading to the irreversible inhibition of the enzyme. jst.go.jp

Molecular docking studies can reveal the specific interactions that stabilize the enzyme-ligand complex before the covalent bond is formed. These interactions often include:

Hydrogen Bonds: Formation of hydrogen bonds between the ligand and amino acid residues in the active site.

Hydrophobic Interactions: Interactions between the nonpolar parts of the ligand and hydrophobic residues in the enzyme's binding pocket.

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like tryptophan and tyrosine in the active site gorge. mdpi.com

The results of a molecular docking study are often presented with a scoring function that estimates the binding free energy, indicating the stability of the complex. A lower binding energy suggests a more stable interaction.

The following table illustrates the kind of data that can be obtained from a molecular docking simulation of this compound with acetylcholinesterase.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | TRP84, TYR130, PHE330, SER200 |

| Donepezil (Reference) | -11.2 | TRP84, TRP279, PHE330, TYR334 |

Note: The binding energy and interacting residues for this compound are representative examples based on the known interactions of similar organophosphates with acetylcholinesterase.

Through the integration of QSAR and molecular docking studies, a comprehensive understanding of the molecular and enzymatic interactions of this compound can be achieved. These computational approaches are crucial for predicting the toxicity of existing compounds and for the rational design of new, safer, and more effective insecticides. nih.gov

Environmental Dynamics and Degradation Pathways of Pirimiphos Methyl Oxon

Hydrolytic Degradation in Aqueous Environments

The stability of pirimiphos-methyl (B1678452), and by extension its oxon, in water is significantly influenced by the pH of the environment. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for pirimiphos-methyl and its metabolites.

pH-Dependent Hydrolysis Kinetics and Half-Lives

The rate of hydrolysis of pirimiphos-methyl is highly dependent on pH. nih.govepa.gov In acidic conditions (pH 4), it degrades relatively quickly. nih.gov The stability increases significantly in neutral to slightly alkaline conditions. epa.gov

Studies on pirimiphos-methyl provide insight into how its oxon might behave. For pirimiphos-methyl, the calculated half-life at pH 5 is 7.3 days. epa.gov This stability increases substantially at a neutral pH of 7, with a reported half-life of 79.0 days. epa.gov In alkaline conditions of pH 9, the half-life is between 54.0 and 62.0 days. epa.gov This indicates that the compound is most stable in neutral aqueous environments and degrades more rapidly in both acidic and, to a lesser extent, alkaline conditions. epa.gov

Interactive Data Table: pH-Dependent Hydrolysis Half-Life of Pirimiphos-methyl

| pH | Half-Life (days) |

| 5 | 7.3 |

| 7 | 79.0 |

| 9 | 54.0 - 62.0 |

Data sourced from a 2006 EPA report. epa.gov

Photolytic Transformation Processes

Photolysis, the breakdown of compounds by light, is another significant degradation pathway for pirimiphos-methyl and its oxon.

Kinetics of Photodegradation under Simulated and Natural Light Conditions

Pirimiphos-methyl undergoes rapid degradation when exposed to light. In aqueous solutions, its photolytic half-life is very short. fao.org Under simulated sunlight conditions at 25°C, the half-life was measured to be approximately 0.46 hours at pH 5 and 0.47 hours at pH 7. fao.orgwho.int This rapid breakdown suggests that photolysis is a dominant degradation pathway in sunlit environments. who.int

In the atmosphere, the tropospheric lifetime of pirimiphos-methyl is estimated to be very short, primarily controlled by its reaction with hydroxyl (OH) radicals. researchgate.net The estimated half-life is around 1.6 hours. researchgate.net

Characterization of Photolytic Degradation Products

The major photolysis product of pirimiphos-methyl in aqueous solutions is 2-diethylamino-6-methylpyrimidin-4-ol, which can account for up to 63% of the applied radioactivity. fao.orgwho.int Photochemical degradation on leaf surfaces also leads to the formation of N-desethyl-pirimiphos-methyl. inchem.org

Microbial Transformation and Bioremediation Potential

Microorganisms play a crucial role in the breakdown of organophosphorus pesticides in the environment. Several bacterial and fungal species have demonstrated the ability to degrade pirimiphos-methyl, suggesting a potential for bioremediation of contaminated sites.

The degradation of pirimiphos-methyl is often facilitated by microbial enzymes, particularly phosphotriesterases or organophosphate hydrolases. nih.gov These enzymes can break down the pesticide, often using it as a source of carbon and phosphorus. researchgate.netnih.gov

Several bacterial strains have been identified with the ability to degrade organophosphates. For instance, species of Lactobacillus, such as Lactobacillus plantarum, have been shown to effectively degrade pirimiphos-methyl. nih.govoup.com In one study, L. plantarum was responsible for an 81% degradation of the pesticide during wheat fermentation. oup.com The degradation was attributed to the organophosphorus hydrolase enzyme and the acidity produced during fermentation. researchgate.net Other bacterial genera, including Pseudomonas, Bacillus, and Serratia, have also been shown to degrade organophosphate insecticides. nih.gov

Fungal species, such as those with phosphotriesterase (PTE) enzymes, are also capable of degrading pirimiphos-methyl. igi-global.com The composting process, which involves a diverse microbial community, has been shown to be effective in destroying pirimiphos-methyl. researchgate.net In one study, 81-89% of pirimiphos-methyl was destroyed within the first 54 hours of composting. researchgate.net

The efficiency of microbial degradation can be influenced by environmental factors such as temperature, with higher temperatures often accelerating the breakdown process. researchgate.net

Influence of Environmental Factors on Microbial Activity (e.g., Temperature, Moisture, Nutrient Availability)

Oxidative Degradation Mechanisms

In addition to microbial action, pirimiphos-methyl-oxon and its parent compound are subject to oxidative degradation in the environment, particularly in the atmosphere and in water treatment processes.

The reaction with hydroxyl (OH) radicals is the primary pathway for the atmospheric degradation of gas-phase pirimiphos-methyl. researchgate.netnih.govresearchgate.net The rate constant for the reaction between pirimiphos-methyl and OH radicals has been measured as (1.14 ± 0.2) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.gov Based on this rate, the atmospheric lifetime of pirimiphos-methyl is estimated to be very short, approximately 1.6 to 2.4 hours. researchgate.netnih.govnih.gov This rapid degradation is significant as it limits the long-range atmospheric transport of the compound. The reaction leads to the formation of various degradation products, including SO₂, glyoxal, and other oxygenated and nitrogenated compounds. nih.govresearchgate.net Importantly, this reaction also results in significant aerosol formation, which could pose a human health risk. researchgate.netnih.govresearchgate.net

Ozone has been identified as an important oxidant for the transformation of pirimiphos-methyl in the atmosphere and as a potential method for residue degradation in other media. nih.gov Studies have shown that ozone can effectively degrade pirimiphos-methyl residues on agricultural products. For instance, exposing maize grains to ozone gas at a concentration of 0.86 mg L⁻¹ resulted in the degradation of over 91% of the pirimiphos-methyl residues. researchgate.net The degradation followed first-order kinetics, with the efficiency increasing with the duration of exposure. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have investigated the mechanisms of ozone-initiated atmospheric oxidation of pirimiphos-methyl. nih.gov These studies indicate that the most favorable reaction pathways involve the transformation of the P=S bond to the P=O form (creating the oxon) and hydrogen abstraction from the N,N-diethyl group, followed by reactions like hydroxylation and N-dealkylation. nih.gov The presence of water can act as a catalyst, significantly lowering the activation energy for the N-dealkylation process. nih.gov The reaction of suspended pirimiphos-methyl particles with ozone has also been studied, with a calculated atmospheric lifetime of about 5.2 hours at an ozone concentration of 100 ppbv. nih.gov

Reaction with Hydroxyl Radicals in Atmospheric and Aquatic Systems

Degradation in Specific Environmental Matrices

Investigations into the environmental fate of pirimiphos-methyl consistently show that its oxygen analogue, this compound, is not a significant or lasting residue.

Fate in Soil and Water-Sediment Systems

The formation of this compound is not considered a primary concern in environmental compartments such as soil and water. According to the U.S. Environmental Protection Agency's environmental fate database, the oxon metabolite was not identified as a degradate of pirimiphos-methyl regulations.gov. This suggests that this compound either forms in insignificant amounts or degrades very rapidly within soil and aquatic systems, preventing its accumulation and persistence. The dominant degradation pathway for the parent compound is hydrolysis, which does not lead to the formation of the oxon regulations.govrivm.nl.

Degradation Profiles in Stored Agricultural Commodities

In the context of stored agricultural products, this compound is considered a very unstable and minor component of the total residue. Studies monitoring the breakdown of pirimiphos-methyl on stored grains have found that the oxon analogue is present at very low to non-detectable levels.

Research on wheat treated with pirimiphos-methyl and stored for 32 weeks reported that levels of the highly unstable "oxon" were below 0.05 mg/kg inchem.org. Another study similarly concluded that no residues of the chemically unstable oxygen analogue were detected in stored wheat grains, with a limit of detection of 0.01 mg/kg inchem.org. These findings underscore that this compound does not accumulate and is not a significant terminal residue in stored agricultural commodities.

Due to the transient and non-persistent nature of this compound, detailed quantitative data on its degradation rates in various matrices are not prevalent in scientific literature. The available information is primarily limited to establishing its low or non-detectable presence.

Advanced Analytical Chemistry for Pirimiphos Methyl Oxon Detection and Quantification

Chromatographic Methodologies

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of pirimiphos-methyl-oxon. The choice between liquid and gas chromatography is often dictated by the analyte's properties and the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the determination of pesticide residues, including this compound, in diverse and challenging matrices such as food and environmental samples. oup.comnih.gov Its high selectivity and sensitivity make it particularly suitable for analyzing trace levels of contaminants. ekb.eg

The LC-MS/MS analysis of this compound typically involves reversed-phase chromatography. A common setup utilizes a C18 column to separate the analyte from other matrix components. eurl-pesticides.euresearchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing additives like ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization efficiency. oup.comeurl-pesticides.eunih.gov

Electrospray ionization (ESI) in positive ion mode is frequently used for the detection of pirimiphos-methyl (B1678452) and its oxon metabolite. oup.comeurl-pesticides.eu The tandem mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion and its characteristic product ions. For pirimiphos-methyl, precursor ions such as m/z 306.2 and 306.10 are often selected, with product ions like m/z 164.1 and 108.1 being monitored for quantification and confirmation. nih.goveurl-pesticides.eulcms.czlcms.cz

Table 1: Exemplary LC-MS/MS Parameters for Pirimiphos-methyl Analysis

| Parameter | Value | Reference |

|---|---|---|

| Chromatography System | Thermo Ultimate 3000 | eurl-pesticides.eu |

| Mass Spectrometer | Bruker EVOQ | eurl-pesticides.eu |

| Column | Accuity UPLC BEH C18 (1.7 µm, 2.1x100 mm) | eurl-pesticides.eu |

| Mobile Phase A | Milli-Q water with 0.1% formic acid and 5 mM ammonia (B1221849) solution | eurl-pesticides.eu |

| Mobile Phase B | Methanol | eurl-pesticides.eu |

| Flow Rate | 0.4 mL/min | eurl-pesticides.eu |

| Injection Volume | 1 µL | eurl-pesticides.eu |

| Ionization Mode | ESI Positive | oup.comeurl-pesticides.eu |

| Pirimiphos-methyl Precursor Ion (m/z) | 306 | eurl-pesticides.eu |

| Pirimiphos-methyl Product Ions (m/z) | 164, 108 | eurl-pesticides.eu |

Gas Chromatography-Mass Spectrometry (GC-MS and GC-ECD)

Gas chromatography is another principal technique for the analysis of semi-volatile compounds like pirimiphos-methyl and its oxon. nih.govinchem.org When coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD), it provides robust and reliable quantification. jfda-online.comgcms.cz

GC-MS analysis is highly specific, utilizing the mass-to-charge ratio of fragmented ions for identification. cipac.org For pirimiphos-methyl, the analysis is often performed using a capillary column, such as a DB-5MS, with helium as the carrier gas. eurl-pesticides.eu The mass spectrometer is typically operated in electron ionization (EI) mode, and for enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode is employed. eurl-pesticides.euthermofisher.com

GC with an electron capture detector (GC-ECD) is a sensitive option for detecting halogenated compounds but can also be used for organophosphorus pesticides. gcms.cz However, for comprehensive and confirmatory analysis, GC-MS/MS is generally preferred due to its superior specificity. chromatographyonline.com

Table 2: Typical GC-MS/MS Parameters for Pirimiphos-methyl Analysis

| Parameter | Value | Reference |

|---|---|---|

| Chromatography System | Thermo ScientificTM TRACE 1310 GC | eurl-pesticides.eu |

| Mass Spectrometer | Thermo ScientificTM TSQTM 8000 Evo | eurl-pesticides.eu |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) | eurl-pesticides.eu |

| Carrier Gas | Helium | eurl-pesticides.eu |

| Flow Rate | 1.2 mL/min | eurl-pesticides.eu |

| Oven Program | 60°C (1.5 min), ramp to 90°C at 25°C/min, hold 1.5 min, ramp to 180°C at 25°C/min, ramp to 280°C at 5°C/min, ramp to 300°C at 10°C/min, hold 12 min | eurl-pesticides.eu |

| Ionization Mode | Electron Ionization (EI) | eurl-pesticides.eu |

| Source Temperature | 300°C | eurl-pesticides.eu |

| Transfer Line Temperature | 280°C | eurl-pesticides.eu |

Optimization of Chromatographic Separation and Detection Parameters

Optimizing chromatographic conditions is crucial for achieving accurate and reliable results. This involves fine-tuning parameters to enhance peak resolution, improve sensitivity, and minimize matrix effects. unifi.it

For LC-MS/MS, the composition of the mobile phase, including the type of organic solvent and the concentration of additives, is optimized to ensure efficient ionization and good peak shape. nih.gov The gradient elution program is carefully designed to separate the analyte of interest from co-eluting matrix components. eurl-pesticides.eu

In GC-MS/MS, the oven temperature program is a critical parameter that is optimized to achieve the best separation of target analytes within a reasonable run time. eurl-pesticides.eu The choice of the capillary column, in terms of its stationary phase and dimensions, also plays a significant role in the separation efficiency. eurl-pesticides.eu For both techniques, the mass spectrometer parameters, such as collision energies and precursor/product ion selection, are optimized to maximize the signal-to-noise ratio for the target analyte. lcms.czlcms.cz

Sample Preparation and Extraction Techniques

Effective sample preparation is a prerequisite for successful chromatographic analysis, especially for complex matrices like food and environmental samples. The primary goals are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE) Protocols for Matrix Clean-up

Solid-phase extraction (SPE) is a widely used technique for cleaning up sample extracts before chromatographic analysis. researchgate.net It involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the analyte or the interfering compounds.

For the analysis of pirimiphos-methyl and its oxon, various SPE sorbents can be employed depending on the matrix and the properties of the interfering substances. For instance, aminopropyl-bonded silica (B1680970) (NH2) SPE columns are used for the cleanup of extracts from various sample types. epa.govnih.gov Other sorbents like graphitized carbon black (GCB) and PSA (primary secondary amine) are also utilized, often in combination, to remove different types of matrix components. In some applications, molecularly imprinted polymers (MIPs) have been developed as highly selective sorbents for the SPE of specific pesticides like pirimiphos-methyl. oup.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology Adaptations

The QuEChERS methodology has become a popular and effective sample preparation technique for the multi-residue analysis of pesticides in food matrices. nih.govxn--untersuchungsmter-bw-nzb.deobrnutafaza.hr The basic QuEChERS procedure involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. obrnutafaza.hrhpst.cz

The original QuEChERS method has been adapted and modified to suit different matrices and analyte types. nih.gov For the analysis of pirimiphos-methyl and its oxon in various food commodities, the QuEChERS protocol has been successfully applied. oup.comnih.gov The extraction step typically uses acetonitrile, and the partitioning is achieved with a mixture of salts such as magnesium sulfate, sodium chloride, and sodium citrate. eurl-pesticides.eu The dSPE cleanup step often employs a combination of PSA to remove organic acids and sugars, and GCB to remove pigments, although the use of GCB may lead to the loss of certain planar pesticides. obrnutafaza.hr For fatty matrices, a C18 sorbent may be included in the dSPE step to remove lipids. biochemjournal.com

Considerations for Complex Environmental and Biological Matrices

The quantitative analysis of this compound in complex environmental and biological matrices is fraught with challenges. Environmental samples, such as various crops, and biological samples, like animal tissues and fluids, contain a wide array of endogenous compounds that can interfere with analytical methods. oup.comnih.gov

In agricultural commodities, the complexity of the matrix varies significantly. For instance, analyzing pirimiphos-methyl and its oxon metabolite in crops such as peaches, apples, melons, cereals, tomatoes, and strawberries requires robust sample preparation techniques to minimize interference. oup.comresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is commonly employed for this purpose. oup.comresearchgate.net However, even with such methods, co-extractives like pigments, lipids, and sugars can persist and affect the accuracy of subsequent analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comoup.com

Biological matrices present a similar, if not greater, challenge. The analysis of pirimiphos-methyl and its metabolites in animal products like milk, eggs, and tissues (muscle, liver, kidney, fat) requires methods that can effectively separate the target analyte from a high background of proteins and fats. fao.orgfao.org For example, in studies on rats, pirimiphos-methyl was found to be extensively metabolized, with no parent compound detected in urine or bile, underscoring the importance of methods that can accurately measure its various metabolites, including the oxon form, in these complex biological fluids. fao.org The presence of abundant proteins in biological samples can lead to significant interferences, necessitating sophisticated analytical approaches to achieve reliable quantification. nih.gov

Method Validation and Quality Assurance

To ensure the reliability of analytical data, rigorous method validation and quality assurance protocols are essential. These processes confirm that an analytical method is suitable for its intended purpose.

Assessment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

For pirimiphos-methyl and its oxon, these limits are typically established using either signal-to-noise ratios (a ratio of 3:1 for LOD is common) or by analyzing a series of diluted standards. researchgate.net The LOQ is often set as the lowest spiking level at which the method demonstrates acceptable accuracy (e.g., recovery between 70-110%) and precision (e.g., relative standard deviation ≤ 20%). oup.com In multi-residue methods, the LOQ for pirimiphos-methyl in various food matrices is frequently targeted at or below the regulatory Maximum Residue Limits (MRLs). For example, a target LOQ of 0.01 mg/kg has been successfully validated for pirimiphos-methyl in diverse crops like wheat and oats. oup.com

Below is a table summarizing reported LOD and LOQ values for pirimiphos-methyl analysis in different contexts.

| Analyte | Method | LOD | LOQ | Matrix |

| Pirimiphos-methyl | HPLC | 0.01 ppm (S/N ratio 3.02) | 0.02 ppm (S/N ratio 5.81) | Standard Solution |

| Pirimiphos-methyl | GC-MS/MS | - | 0.005 mg/kg | Soya Cake |

| Pirimiphos-methyl | LC-MS/MS | 0.0001–0.0004 mg/kg | 0.0002–0.0008 mg/kg | Honey |

| Pirimiphos-methyl | GC-MS/MS | 0.001–0.004 mg/kg | 0.002–0.008 mg/kg | Honey |

| This table is interactive. Users can sort and filter the data. | ||||

| Data sourced from references researchgate.netnih.goveurl-pesticides.eu. |

Evaluation of Recovery and Precision in Diverse Matrices

Recovery studies are performed to assess the accuracy of an analytical method by measuring the percentage of a known amount of analyte (a spike) that is detected in a sample. Precision, typically expressed as the Relative Standard Deviation (RSD), measures the degree of agreement among a series of individual measurements. oup.com According to EU guidelines, mean recoveries are generally considered acceptable if they fall within the 70-110% range, with an RSD of ≤ 20%. oup.com

Validation studies for pirimiphos-methyl and its oxon have been conducted across a wide range of matrices. In a study involving various crops, the mean recovery for pirimiphos-methyl and phosmet-oxon ranged from 73% to 98%, with RSD values between 3% and 16%, depending on the spiking level and the specific crop. oup.comoup.com For animal products, a method for analyzing pirimiphos-methyl in beef muscle, liver, kidney, fat, milk, and eggs showed average procedural recoveries between 75% and 109%, with a maximum RSD of 15.9%. fao.org These results demonstrate that with appropriate methodologies, high accuracy and precision can be achieved even in challenging samples.

The table below presents recovery and precision data from validation studies in different matrices.

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Precision (RSD %) |

| Various Crops | Multiple Levels | 73 - 98 | 3 - 16 |

| Cucumber | 10, 20, 50 µg/kg | 70 - 120 | < 20 |

| Beef Muscle, Liver, Kidney, Fat | 0.5 | 75 - 109 | < 15.9 |

| Milk & Eggs | 0.5 | 75 - 109 | < 15.9 |

| This table is interactive. Users can sort and filter the data. | |||

| Data sourced from references oup.comfao.orggcms.cz. |

Addressing Matrix Effects in Quantitative Analysis

Matrix effects are a significant concern in quantitative analysis, especially when using LC-MS/MS or GC-MS/MS. These effects occur when co-extracted components from the sample matrix alter the ionization efficiency of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. oup.comnih.gov This can compromise the accuracy and reliability of quantitative results.

For pirimiphos-methyl and its oxon, matrix effects have been observed in numerous food and environmental samples. oup.comresearchgate.net In one study, ionization suppression was noted in all tested crops, with pirimiphos-methyl analysis being the most affected (23% suppression), while phosmet-oxon showed lower suppression (5%). oup.com Strong signal enhancement has been observed for many pesticides in high-water-content matrices like apples and grapes, whereas strong suppression is common in matrices with high starch or oil content, such as spelt kernels and sunflower seeds. nih.govresearchgate.net

To compensate for these effects, the use of matrix-matched calibration is a widely accepted strategy. gcms.cznih.gov This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This approach helps to ensure that the standards and the samples are affected by the matrix in the same way, thereby improving the accuracy of quantification. nih.gov

Emerging Analytical Technologies for this compound

The demand for faster, more portable, and cost-effective analytical methods has spurred the development of emerging technologies, with biosensors showing particular promise for the rapid detection of organophosphate pesticides.

Development and Application of Biosensors for Rapid Detection

Biosensors are analytical devices that combine a biological recognition element (like an enzyme or antibody) with a physical transducer to generate a measurable signal in the presence of a target analyte. scispace.com For organophosphorus pesticides like this compound, the most common approach is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.govresearchgate.net

The principle of these biosensors relies on the fact that organophosphate oxons are potent inhibitors of AChE. nih.gov In a typical setup, AChE is immobilized on an electrode surface. The enzyme catalyzes the hydrolysis of a substrate (e.g., acetylthiocholine), producing an electroactive product (thiocholine) that can be detected by the electrode, generating a baseline current. researchgate.net When the biosensor is exposed to a sample containing this compound, the oxon inhibits the AChE activity. This leads to a decrease in the production of thiocholine (B1204863) and a corresponding drop in the measured current. researchgate.net The decrease in current is proportional to the concentration of the inhibitor, allowing for quantification. researchgate.net

Researchers have developed various biosensor configurations, including screen-printed amperometric arrays, for detecting multiple organophosphates. researchgate.net Calibration studies using such arrays have been performed for several oxons, including this compound. researchgate.net These biosensors offer several advantages, including simplicity, short analysis times, and low cost, making them suitable for on-site screening of food and environmental samples. scispace.com For instance, a biosensor was successfully used for the detection of pirimiphos-methyl in olive oil samples following a simple liquid-liquid extraction. daneshyari.com

Ecological Distribution and Biological Activity of Pirimiphos Methyl Oxon in Non Target Systems

Occurrence and Persistence of Residues in Environmental Compartments

The transformation of pirimiphos-methyl (B1678452) to its more toxic oxygen analogue, pirimiphos-methyl-oxon, and their subsequent persistence in the environment are critical for understanding their ecological impact.

Pirimiphos-methyl and its degradation products can be found in soil and water systems due to agricultural runoff, spray drift, and improper disposal. Studies have shown that the persistence of pirimiphos-methyl in soil is influenced by factors such as soil type, moisture content, and temperature. For instance, in a study of two Nigerian soils, rapid sorption of pirimiphos-methyl was observed, with degradation half-lives of 8.5 and 13 days. researchgate.net The primary degradation product identified was the pyrimidinol, 2-diethylamino-6-methylpyrimidin-4-ol. researchgate.net

In Nigeria's Araromi farm settlement, a study detected pirimiphos-methyl in all soil and sediment samples analyzed, with concentrations ranging from 2.25 to 6.98 mg/kg in soil and 2.82 to 25.1 mg/kg in sediment. researchgate.net It was also found in water samples at concentrations between 0.09 and 0.18 mg/L. researchgate.net The presence of these residues in water bodies can be attributed to atmospheric transport, leaching, and runoff. researchgate.net While these studies focused on the parent compound, the potential for the formation of this compound in these environments exists. However, research indicates that the oxon is very unstable, with one study noting that its levels, along with another degradation product, were less than 0.05 mg/kg of the total residue. inchem.org

Pirimiphos-methyl is widely used as a protectant for stored grains and peanuts. inchem.orgoup.com Residues of the parent compound and its metabolites, including the oxon, can persist in these commodities.

In stored wheat, the degradation of pirimiphos-methyl is influenced by moisture content and storage temperature. One study found that after eight months of storage, a significant portion of the radioactivity from labeled pirimiphos-methyl was still recoverable as the parent compound. inchem.org Importantly, the levels of the unstable this compound were found to be very low, below 0.05 mg/kg. inchem.org Another study on stored wheat and barley also noted the decline of pirimiphos-methyl residues over a 12-month period.

When it comes to processed grain products, residue levels can change. For example, milling of treated wheat can result in different concentrations in the resulting fractions. Bran, for instance, tends to have higher residue levels compared to flour. researchgate.net One study reported that white flour had approximately 60% less residue than whole grain. researchgate.net

Interactive Data Table: Pirimiphos-methyl Residue Levels in Various Commodities

| Commodity | Initial Treatment Rate (mg/kg) | Residue Level (mg/kg) | Storage/Processing Details |

| Wheat | 4 | < 0.05 (oxon) | 8 months storage |

| Wheat | 12 | ~60% less in white flour vs. whole grain | Milled after 240 days storage |

| Peanuts (undecorticated) | 20 | < 5.0 in kernels | Commercial trials |

| Peanuts (undecorticated) | 20 | 9-14 in oil | Post-processing |

| Peanut Butter | - | 3 (mean) | From peanuts treated at 20 mg/kg |

Detection in Agricultural Soil and Water Systems

Biochemical Effects on Non-Target Organisms

The primary mechanism of toxicity for organophosphorus compounds like pirimiphos-methyl and its oxon is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

The presence of pirimiphos-methyl and its oxon in aquatic environments poses a risk to aquatic organisms. The oxon form is a more potent inhibitor of AChE than the parent pirimiphos-methyl. Studies have demonstrated the inhibitory effects of these compounds on cholinesterase activity in various aquatic species. While specific studies focusing solely on this compound's effects on fish and Daphnia magna are not detailed in the provided context, the general understanding of organophosphate toxicity points to this mechanism. The detection of pirimiphos-methyl in surface water highlights the potential for exposure of these organisms. researchgate.net

Avian species can be exposed to pirimiphos-methyl and its metabolites through the consumption of treated grains. While direct studies on the enzymatic responses of Japanese Quail to this compound were not found, research on related compounds and exposure scenarios suggests that cholinesterase inhibition would be the primary biochemical effect.

The widespread use of pirimiphos-methyl for controlling stored-product pests and disease vectors has led to the development of resistance in some insect populations. This resistance can involve various physiological mechanisms, including alterations in the target enzyme, acetylcholinesterase, or enhanced detoxification of the insecticide. For instance, while pirimiphos-methyl has been used for vector control, including for insects that transmit Chagas disease, the potential for resistance development is a significant concern. wikipedia.org The metabolic conversion of pirimiphos-methyl to its oxon is a critical step in its insecticidal action, and any mechanism that hinders this conversion or accelerates the detoxification of the oxon can contribute to resistance.

Enzymatic Responses in Avian Species (e.g., Japanese Quail)

Environmental Monitoring and Risk Assessment Frameworks (Non-Human Focus)

The ecological risk assessment of pesticides and their transformation products is a complex process designed to protect non-target species and ecosystems. This framework relies on a systematic evaluation of a chemical's potential to cause harm, which is a function of its inherent toxicity and the level of environmental exposure. For organophosphorus insecticides like pirimiphos-methyl and its metabolite, this compound, risk assessment frameworks are essential for understanding their potential impact on non-human systems. These frameworks integrate data on how the chemical behaves in the environment with data on its toxic effects on a range of organisms.

Integration of Environmental Fate and Ecotoxicological Data

A robust ecological risk assessment is built upon the integration of two key streams of information: environmental fate and ecotoxicology. nih.gov Environmental fate data describe a chemical's transport, transformation, and persistence in various environmental compartments (soil, water, air), while ecotoxicological data quantify its adverse effects on non-target organisms. nih.gov The primary goal is to compare the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC) to determine a risk quotient (RQ). regulations.gov

For the parent compound, pirimiphos-methyl, its environmental properties are well-documented. It has a log Pₒw of approximately 3.9 to 4.2, indicating a potential for bioaccumulation. fao.orgrivm.nl It is susceptible to rapid photolysis in water, with a half-life of less than an hour, but is more persistent in the absence of light, with hydrolysis half-lives ranging from days to months depending on the pH. fao.orgmdpi.com In field conditions, its half-life can range from 18 to 67 days. mdpi.com

The ecotoxicity of pirimiphos-methyl has been established across various non-target species. It is recognized as highly toxic to aquatic organisms, birds, and terrestrial invertebrates. regulations.govmdpi.com Laboratory studies have determined the median lethal concentration (LC₅₀) for a wide range of invertebrates, showing significant variability among species. mdpi.comresearchgate.net For instance, some species like the firebug (Pyrrhocoris apterus) are highly tolerant, while others, including certain species of ants and staphylinid beetles, are highly sensitive. mdpi.comresearchgate.net

Ecotoxicological Data for Pirimiphos-methyl in Non-Target Invertebrates

| Species | Common Name | Trophic Group | LC₅₀ (mg/m²) | Reference |

|---|---|---|---|---|

| Pyrrhocoris apterus | Firebug | Phytophage | >60 | mdpi.com |

| Cylindroiulus truncorum | Millipede | Saprophage | 49.22 | mdpi.com |

| Pterostichus niger | Ground Beetle | Zoophage | 30.29 | mdpi.com |

| Harpalus rufipes | Ground Beetle | Zoo-phytophage | 28.14 | mdpi.com |

| Lithobius forficatus | Centipede | Zoophage | 27.70 | mdpi.com |

| Lasius niger | Black Ant | Zoo-phytophage | <6 | researchgate.net |

| Drusilla canaliculata | Rove Beetle | Zoophage | <6 | researchgate.net |

A critical component of risk assessment is the consideration of transformation products, which may exhibit different, and sometimes greater, toxicity than the parent compound. For organophosphorus pesticides, the oxidative metabolite, or "oxon," is of particular interest. This compound is the oxidative metabolite of pirimiphos-methyl. chemservice.com Generally, oxon analogues are more potent inhibitors of the enzyme acetylcholinesterase (AChE), the primary mechanism of toxicity for this class of insecticides. mdpi.comwho.int

However, the environmental relevance of this compound has been subject to specific regulatory findings. A 2016 registration review by the U.S. Environmental Protection Agency (EPA) concluded that the formation of the oxon metabolite is not an issue of concern for pirimiphos-methyl, as it was not identified as a degradate in the agency's environmental fate database. regulations.gov Despite this, this compound is recognized as a metabolite and is used as a reference standard in environmental and food contamination studies. chemservice.com This highlights that while it may not be a major product of environmental degradation under typical conditions, its formation and potential toxicity remain a consideration within a comprehensive risk assessment framework.

Computational Modeling for Ecological Risk Prediction

In the absence of extensive experimental data, particularly for metabolites like this compound, computational modeling serves as an indispensable tool in modern risk assessment. ufz.de These in silico methods, often referred to as New Approach Methodologies (NAMs), allow scientists to predict the environmental fate and toxicological effects of chemicals, reducing the need for animal testing while filling critical data gaps. nih.govufz.de

Two prominent types of models used in this context are Quantitative Structure-Activity Relationship ((Q)SAR) models and Physiologically Based Toxicokinetic (PBTK) models.

Quantitative Structure-Activity Relationship ((Q)SAR) Models: (Q)SAR models are mathematical relationships that correlate the structural or physical-chemical properties of a chemical with its biological activity or toxicity. nih.govbenthamscience.com For organophosphates, QSAR models have been specifically developed to predict the bimolecular rate constants for the binding of their oxon forms to the AChE enzyme. nih.govacs.org These models use calculated molecular descriptors (e.g., HOMO-LUMO energy gap) to estimate the potency of AChE inhibition, which is the key toxicodynamic parameter. nih.govresearchgate.net Given the vast number of organophosphate structural variants and their potential metabolites, QSAR provides a rapid screening method to prioritize chemicals that may pose a higher risk and require further experimental testing. acs.orgresearchgate.net

Physiologically Based Toxicokinetic (PBTK) Models: PBTK models are more complex, multi-compartment models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within an organism. nih.govresearchgate.net By integrating data on the organism's physiology (e.g., organ volumes, blood flow rates) and the chemical's properties, PBTK models can predict the internal concentration of the parent compound and its metabolites in specific target tissues over time. nih.govresearchgate.net This provides a more biologically relevant measure of dose compared to external environmental concentrations alone. nih.gov

For organophosphate mixtures, PBPK/PD (pharmacodynamic) models have been developed for compounds like chlorpyrifos (B1668852) and diazinon, incorporating the kinetics of both the parent compound and its oxon metabolite. researchgate.net Such models can be used to extrapolate toxicity data across different species, exposure routes, and doses. nih.gov While a specific PBTK model for this compound is not widely documented in literature, the established frameworks for other organophosphates demonstrate the methodology's applicability. researchgate.netnih.gov A PBTK model for pirimiphos-methyl could be used to predict the formation and internal dosimetry of its oxon metabolite, providing crucial estimates for risk assessment.

Computational Models in Ecological Risk Assessment for this compound

| Model Type | Principle | Application to this compound | Reference |

|---|---|---|---|

| (Q)SAR (Quantitative Structure-Activity Relationship) | Predicts biological activity (e.g., toxicity) based on the chemical's molecular structure and properties. | Can estimate the AChE inhibition potency of this compound based on its structure, helping to predict its neurotoxicity relative to the parent compound and other oxons. | nih.govbenthamscience.comacs.org |

| PBTK (Physiologically Based Toxicokinetic) | Simulates the absorption, distribution, metabolism, and excretion (ADME) of a chemical in an organism to predict internal target organ concentrations. | Could be used to model the internal dose of this compound following exposure to the parent compound, allowing for more accurate risk characterization across different species and exposure scenarios. | nih.govresearchgate.netresearchgate.net |

Future Directions in Pirimiphos Methyl Oxon Research

Elucidation of Novel Degradation Pathways and Metabolites

Pirimiphos-methyl (B1678452) is known to degrade in the environment primarily through hydrolysis, yielding metabolites such as 2-diethylamino-6-methylpyrimidin-4-ol. rivm.nlchemicalbook.com However, its transformation to the more reactive oxon metabolite, pirimiphos-methyl-oxon, through oxidative desulfuration mediated by cytochrome P450 enzymes, is a critical activation step. researchgate.net While this oxon is considered more labile than the parent compound and is often not detected in some studies, its formation represents a significant toxicological activation. chemicalbook.cominchem.org

A primary focus of future research will be to systematically investigate the specific biotic and abiotic conditions that govern the formation versus the degradation of this compound. This includes studying the influence of environmental factors like pH, temperature, microbial populations, and sunlight on the stability and transformation of the oxon. researchgate.net While the hydrolysis of the parent compound is well-documented, the subsequent degradation pathways of the oxon itself are less understood. Research is needed to identify and characterize the full spectrum of metabolites that arise from this compound, moving beyond the well-known pyrimidine (B1678525) derivatives. Advanced analytical techniques will be essential to trace the fate of the oxon and uncover potentially novel, previously unidentified degradation products.

Table 1: Known and Potential Degradation Products of Pirimiphos-methyl and its Oxon

| Parent Compound | Transformation Process | Resulting Compound/Metabolite | Research Focus |

| Pirimiphos-methyl | Oxidative Desulfuration | This compound | Formation kinetics under various environmental conditions. |

| Pirimiphos-methyl | Hydrolysis | 2-diethylamino-6-methylpyrimidin-4-ol | Well-established pathway. |

| Pirimiphos-methyl | N-de-ethylation | N-desethyl-pirimiphos-methyl | Minor pathway. |

| This compound | Hydrolysis | 2-diethylamino-6-methylpyrimidin-4-ol, Dimethyl phosphate (B84403) | Characterization of rates and influencing factors. |

| This compound | Further Degradation | Unknown Metabolites | Identification and toxicological assessment of novel breakdown products. |

Advanced Spectroscopic and Structural Characterization of Molecular Interactions

The toxic action of organophosphate oxons stems from their ability to covalently bind to and inhibit enzymes, most notably acetylcholinesterase (AChE). However, interactions with other proteins, such as human serum albumin (HSA), are also known to occur and can serve as important biomarkers of exposure. nih.gov

Future research will increasingly employ sophisticated analytical technologies to map these molecular interactions with greater precision. Mass spectrometry (MS), particularly techniques like liquid chromatography-electrospray ionization tandem-mass spectrometry (LC-ESI-MS/MS), is a powerful tool for identifying specific protein adducts, such as the dimethyl phosphate moiety from the oxon adducted to tyrosine residues on albumin. researchgate.net

A particularly promising future direction is the application of Ion Mobility Spectrometry (IMS) coupled with High-Resolution Mass Spectrometry (HRMS). researchgate.net This combination provides an additional dimension of separation based on an ion's size, shape, and charge, yielding a collision cross-section (CCS) value. nih.govuantwerpen.be Establishing comprehensive CCS databases for this compound, its metabolites, and its protein adducts will create a more robust framework for identification in complex biological and environmental samples. nih.gov These advanced spectroscopic methods will enable the detailed structural characterization of how this compound interacts not only with its primary targets but also with a wider array of secondary biomolecules, providing a more complete picture of its molecular toxicology. nih.govresearchgate.net

Development of Enhanced Bioremediation Strategies

Bioremediation offers an environmentally sound approach to decontaminate sites polluted with organophosphates. researchgate.netnih.gov This typically involves using microorganisms that possess enzymes capable of hydrolyzing the P-O bond in these pesticides, detoxifying them. oup.comoup.com

The development of enhanced bioremediation strategies for this compound will be a key research focus. Since naturally occurring microbes may not be efficient at degrading synthetic compounds, future efforts will concentrate on two main areas: biostimulation and bioaugmentation. mdpi.com

Biostimulation involves optimizing environmental conditions to encourage the growth of native microorganisms capable of degradation. This can include strategies like composting, which has been shown to successfully destroy pirimiphos-methyl. mdpi.comresearchgate.net

Bioaugmentation involves introducing specific, highly effective microorganisms to a contaminated site. mdpi.com A significant advancement in this area is the use of genetic engineering to create microbes with superior degradation capabilities.

Future research will focus on engineering bacteria to express high levels of organophosphate-hydrolyzing enzymes, such as phosphotriesterases (PTEs) like OPH and OpdA, which can efficiently break down a range of organophosphates, including oxon forms. nih.govnih.govresearchgate.net The development of cell-free systems, which use purified enzymes rather than whole organisms, is another innovative approach that circumvents concerns about releasing genetically modified organisms into the environment. nih.govnih.gov Tailoring these enzymatic and microbial systems to be highly effective against the stable and toxic oxon form is a critical goal for future bioremediation research. researchgate.net

Table 2: Future Bioremediation Approaches for this compound

| Strategy | Description | Key Research Objective |

| Engineered Microbes | Utilizing genetically modified bacteria (e.g., E. coli, Pseudomonas) to overexpress organophosphate hydrolases (OPH, OpdA). frontiersin.org | Improve enzyme activity against the oxon substrate and enhance microbial survival in contaminated environments. |

| Cell-Free Enzyme Systems | Application of purified, often immobilized, enzymes for decontamination without introducing living organisms. nih.gov | Enhance enzyme stability, reusability, and effectiveness under real-world environmental conditions. |

| Enhanced Biostimulation | Optimizing nutrient and environmental conditions (e.g., through advanced composting techniques) to promote native degrading microbes. mdpi.com | Identify key microbial consortia and the specific conditions that favor the rapid breakdown of the oxon. |

Refinement of Predictive Models for Environmental Fate and Ecotoxicology

Predicting the environmental risk of pesticides requires accurate models of their fate, transport, and toxicity. A significant challenge is accounting for the formation and behavior of transformation products, which may be more or less toxic than the parent compound. researchgate.netnih.gov For organophosphates, the transformation to the oxon form often represents an increase in toxicity. whiterose.ac.uk

Future research must prioritize the refinement of predictive tools like Quantitative Structure-Activity Relationship (QSAR) models and Physiologically Based Toxicokinetic (PBTK) models for this compound. researchgate.netresearchgate.net The accuracy of these models is fundamentally limited by the availability of high-quality experimental data. researchgate.net A critical future task is to generate robust experimental datasets for this compound, including:

Physicochemical properties: Water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Environmental fate parameters: Rates of hydrolysis, photolysis, and soil sorption (Koc).

Ecotoxicological data: Acute and chronic toxicity values for a range of non-target organisms (e.g., aquatic invertebrates, algae, fish). nih.gov

By feeding this specific data into models, researchers can develop more accurate predictions of where this compound is likely to accumulate in the environment and what its potential ecological impact will be. researchgate.net This will enable a more comprehensive risk assessment that moves beyond focusing solely on the parent compound to include the significant contributions of its key transformation products. mdpi.com

Q & A

Basic: What analytical techniques are recommended for quantifying pirimiphos-methyl-oxon in environmental samples?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are standard methods for detecting and quantifying this compound at trace levels. Calibration curves using certified reference standards (e.g., MET-13064C-100MG) ensure accuracy . Sample preparation often involves solid-phase extraction (SPE) to isolate the compound from complex matrices. Method validation should include recovery studies (80–120%) and limits of detection (LOD < 0.1 µg/L) to comply with environmental monitoring guidelines.

Basic: How do researchers design experiments to study the degradation pathways of this compound in soil?

Methodological Answer:

Controlled microcosm studies are typical. Soil samples are spiked with this compound at environmentally relevant concentrations (e.g., 1–10 mg/kg). Degradation kinetics are monitored over time using GC-MS or LC-MS/MS. Variables include soil pH, organic matter content, and microbial activity. Half-life (t₁/₂) calculations use first-order kinetics: , where is the degradation rate constant. Replicates (n ≥ 3) and sterile controls are essential to distinguish abiotic vs. biotic degradation .

Advanced: How can conflicting data on this compound’s environmental half-life be reconciled in meta-analyses?

Methodological Answer:

Discrepancies often arise from variability in soil composition, temperature, or analytical methods. A robust meta-analysis should:

- Stratify studies by environmental conditions (e.g., temperate vs. tropical climates).

- Apply weighted regression to account for sample size and measurement precision.

- Use sensitivity analysis to identify outliers (e.g., Grubbs’ test).

- Report heterogeneity metrics (I² statistic) to quantify inconsistency across studies.

Data normalization to standardized conditions (e.g., 25°C, pH 7) improves comparability .

Advanced: What experimental strategies validate this compound’s metabolic interactions in non-target organisms?

Methodological Answer: